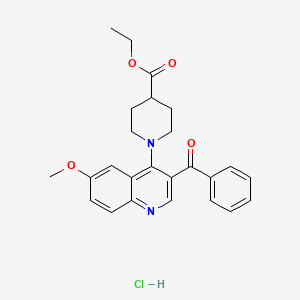

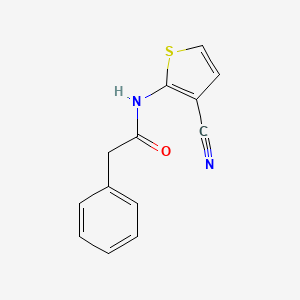

N-(3-cyanothiophen-2-yl)-2-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds, such as “N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide”, has been reported. This compound was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For instance, “N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide” was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Aplicaciones Científicas De Investigación

Structural Investigation and Biological Activities

N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a novel heterocyclic amide derivative, was synthesized and characterized through various spectroscopic techniques. Its crystal structure was determined, revealing stabilization through hydrogen bonds. Computational analyses, including density functional theory (DFT) and Fukui function analysis, were performed to investigate its interactions with DNA bases, indicating potential biological applications. The compound showed moderate in vitro antioxidant activity and significant antimicrobial effects against both bacterial strains and yeasts, highlighting its potential in antimicrobial and antioxidant therapies (Cakmak et al., 2022).

Synthesis of Related Heterocyclic Compounds

Research into synthesizing related compounds includes efforts to develop novel monoazo heterocycles based on thiophene and thiazolyl-thiophene analogues, which have demonstrated significant antimicrobial properties. Such studies underscore the versatility of the cyanothiophenyl moiety in generating pharmacologically active heterocycles with potential utility in treating various infections (Khalifa & Gobouri, 2014).

Antimicrobial and Anticonvulsant Activities

Further studies have explored the synthesis of omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, demonstrating anticonvulsant activities against seizures induced by maximal electroshock. This research indicates the therapeutic potential of derivatives of N-(3-cyanothiophen-2-yl)-2-phenylacetamide in neurological disorders, highlighting its broader pharmacological relevance (Aktürk et al., 2002).

Synthesis of Novel Heterocycles for Antimicrobial Use

Utilizing 2-Cyano-N-arylacetamide as a reagent, novel nitrogenous heterocycles such as iminocoumarine, thiazole, dihydropyridine, imidazole, and benzoimidazole have been synthesized. Molecular docking studies have shown these compounds to be potent antimicrobial agents, demonstrating the synthetic utility of this compound in creating new antimicrobial therapies (Ewies & Abdelsalaam, 2020).

Mecanismo De Acción

The compound “N-(3-cyanothiophen-2-yl)-2-phenylacetamide” contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Propiedades

IUPAC Name |

N-(3-cyanothiophen-2-yl)-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c14-9-11-6-7-17-13(11)15-12(16)8-10-4-2-1-3-5-10/h1-7H,8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQVLKBUTQGVHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(5-Methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/structure/B2725020.png)

![N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2725021.png)

![methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2725026.png)

amine](/img/structure/B2725027.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone oxalate](/img/structure/B2725029.png)

![N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2725032.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate](/img/structure/B2725038.png)